Eltrombopag-d3 is a stable isotopic variant of Eltrombopag, primarily utilized in research settings. Eltrombopag is a thrombopoietin receptor agonist that plays a crucial role in stimulating platelet production, making it significant for treating conditions like chronic immune thrombocytopenia. The "d3" designation indicates the incorporation of three deuterium atoms into its molecular structure, enhancing its utility as an internal standard in analytical chemistry.
Eltrombopag-d3 is derived from Eltrombopag through isotopic labeling. It falls under the category of thrombopoietin receptor agonists and is classified as a non-peptide compound. This classification is vital as it distinguishes Eltrombopag-d3 from peptide-based therapeutics, allowing for different pharmacokinetic properties and mechanisms of action.
The synthesis of Eltrombopag-d3 involves several steps, typically starting with the preparation of the labeled pyrazole ring. The incorporation of deuterium isotopes is achieved through specific synthetic routes that ensure the integrity and functionality of the compound.
The molecular structure of Eltrombopag-d3 can be represented as follows:
The presence of deuterium atoms modifies the physical properties slightly compared to its non-labeled counterpart but retains the essential pharmacophoric features necessary for receptor interaction.
Eltrombopag-d3 can undergo various chemical reactions similar to those of Eltrombopag:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Eltrombopag-d3 functions primarily by activating the thrombopoietin receptor (TpoR). This interaction triggers intracellular signaling pathways, notably:
Relevant data from studies indicate that Eltrombopag-d3 maintains its isotopic labeling throughout various analytical procedures, confirming its reliability as an internal standard.
Eltrombopag-d3 serves primarily in research applications:
Eltrombopag-d3 (SB-497115-d3) is a tri-deuterated isotopologue of the thrombopoietin receptor agonist eltrombopag, where three hydrogen atoms at the ortho-positions of the terminal phenyl ring are replaced by deuterium ( [2] [4]). This modification yields a molecular weight of 445.49 g/mol (C25H19D3N4O4), a 3-Da increase from the non-deuterated compound (442.45 g/mol). The structural integrity of the parent molecule is preserved, with deuterium atoms specifically positioned to minimize metabolic degradation at susceptible sites while maintaining identical steric and electronic properties to the protiated form. Isotopic labeling is confirmed via high-resolution mass spectrometry (HR-MS), showing characteristic [M+H]+ peaks at m/z 446.49, and nuclear magnetic resonance (1H-NMR) spectroscopy, which exhibits attenuation of signals at δ 6.8–7.2 ppm corresponding to the labeled aromatic protons [2] [10].
Technique | Key Features | Functional Significance |
---|---|---|
HR-MS | [M+H]+ m/z 446.49 (Δ+3 vs. protiated) | Confirms deuterium incorporation |
1H-NMR | Loss of aromatic proton signals (δ 6.8–7.2 ppm) | Verifies regioselective deuteration |
FTIR | Unchanged carbonyl stretches (νC=O 1650–1700 cm−1) | Confirms core structure retention |
The strategic deuteration leverages kinetic isotope effects (KIEs) to prolong the compound’s half-life in metabolic studies. Deuterium’s lower vibrational frequency strengthens C-D bonds (vs. C-H), reducing susceptibility to oxidative cleavage by cytochrome P450 enzymes. This property is critical for tracer studies in pharmacokinetic assays, where Eltrombopag-d3 serves as an internal standard to quantify endogenous eltrombopag levels without isotopic cross-talk [2] [10].
The synthesis of Eltrombopag-d3 hinges on the preparation of deuterated biphenyl intermediates, followed by coupling to the hydrazone-bearing pyrazolone moiety. Two principal routes dominate:
Deuterated Suzuki-Miyaura Coupling:A deuterated boronic acid derivative (3-carboxyphenylboronic acid-d3) reacts with 2-bromo-6-nitroanisole under palladium catalysis. Optimized conditions use Pd-132 catalyst (dichloro bis[ditert-butyl-(4-dimethylaminophenyl) phosphine] palladium(II)), sodium carbonate base, and dioxane/water solvent at 85°C for 12 hours. This method achieves 77% yield and >98% isotopic purity by minimizing protodeboronation—a common side reaction in deuterated synthesis. The nitro group is subsequently reduced to aniline, followed by diazotization and coupling with the pyrazolone core [1] [5].
Late-Stage Isotope Exchange:Protiated eltrombopag undergoes acid-catalyzed H/D exchange using D2O/DCl at 80°C. Regioselective deuteration occurs at the ortho-positions of the biphenyl ring due to electron-donating effects of the adjacent hydroxy group. While operationally simpler, this method yields lower isotopic enrichment (90–93%) and requires rigorous HPLC purification to remove di- and mono-deuterated byproducts [10].
Method | Key Steps | Yield | Isotopic Purity | Advantages/Limitations |
---|---|---|---|---|
Suzuki-Miyaura | Pd-catalyzed coupling; nitro reduction; diazotization | 45% (over 6 steps) | >98% d3 | High purity; scalable but lengthy |
H/D Exchange | Acid-catalyzed exchange (D2O/DCl, 80°C) | 85% (single step) | 90–93% d3 | Rapid; lower cost; requires purification |
Catalyst innovation is pivotal: The Pd-132 complex in Suzuki-Miyaura couplings enhances reaction efficiency, shortening coupling times by 40% and increasing yields by 30% compared to traditional Pd(PPh3)4 systems. This efficiency is attributed to electron-rich phosphine ligands accelerating oxidative addition at the aryl bromide site [1] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3